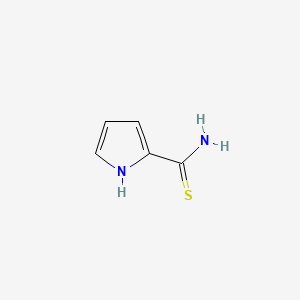
1H-Pyrrole-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 1H-Pyrrole-2-carboxamide, a similar compound, has been analyzed . It has a molecular formula of C5H6N2O, an average mass of 110.114 Da, and a monoisotopic mass of 110.048012 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrrole-2-carboxamide, a similar compound, have been analyzed . It has a molecular formula of C5H6N2O, an average mass of 110.114 Da, and a monoisotopic mass of 110.048012 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization in Metal Complexes
1H-Pyrrole-2-carbothioamide derivatives are utilized in the synthesis and structural characterization of various metal complexes. For instance, complexes with zinc(II), cadmium(II), and mercury(II) have been synthesized using this compound ligands, demonstrating applications in coordination chemistry and materials science (Castiñeiras, Carballo, & Pérez, 2001). Similar studies have been conducted with different metal centers such as copper and cobalt, revealing varied coordination modes and potential for forming novel structures (Karagiannidis et al., 2011).
Applications in Anticancer Research
This compound derivatives have been explored for their potential in anticancer research. For example, Ru(II) complexes bearing this compound ligands have shown significant cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents (Thota, Vallala, Yerra, Rodrigues, Raghavendra, & Barreiro, 2016). This suggests their potential utility in the development of new therapeutic drugs.
Inhibition of Steel Corrosion
The derivatives of this compound have been used in the corrosion inhibition of mild steel in acidic mediums. For example, pyrazole carbothioamide heterocycles have demonstrated strong inhibitory action against steel corrosion, revealing their potential in industrial applications (Boudjellal et al., 2020).
Antimicrobial and Antifungal Activities
Some this compound derivatives have been evaluated for their antimicrobial and antifungal activities. This includes compounds such as 3-cyano-2(1H)-pyridinethiones and chromene-3-carbothioamide, which have shown potential as antimicrobial agents (Salem, Thabet, Ismail, & Ammar, 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1H-pyrrole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c6-5(8)4-2-1-3-7-4/h1-3,7H,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEMJZMJDZLKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517351.png)
![2-Azaspiro[4.5]decan-8-ol;hydrochloride](/img/structure/B2517352.png)
![2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2517353.png)
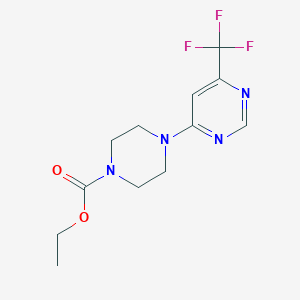

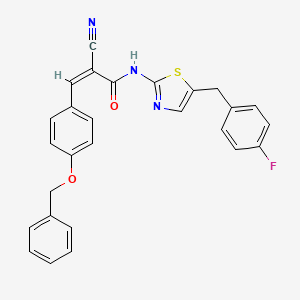
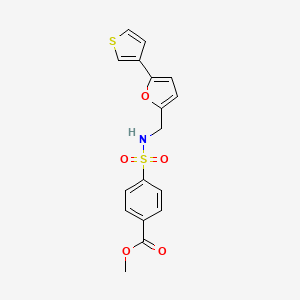
![N-(2-chlorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2517359.png)
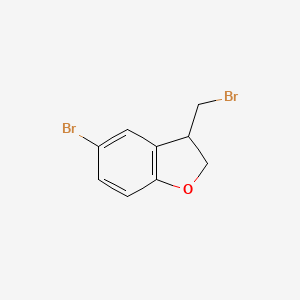
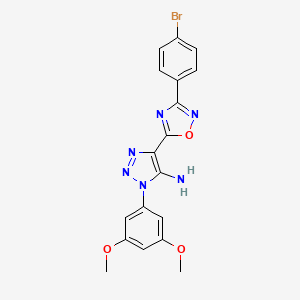
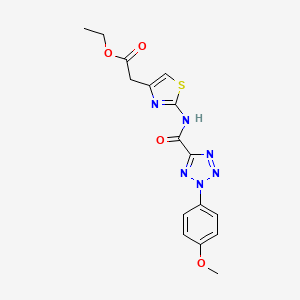
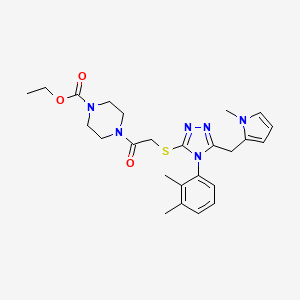
![1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2517372.png)
